molecular formula C13H14Cl2N2O2 B3255239 tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 251937-22-1

tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3255239
CAS No.: 251937-22-1
M. Wt: 301.16 g/mol
InChI Key: TVLNUPPWOKTBFM-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 163798-87-6) is a substituted benzimidazole derivative with the molecular formula C₁₃H₁₅ClN₂O₂ and a molecular weight of 266.73 g/mol . It is characterized by a benzimidazole core modified with a 5-chloro substituent, a 2-chloromethyl group, and a tert-butyl carbamate protecting group at the N1 position. This compound is typically supplied as a white to light-yellow solid with high purity (≥99% by HPLC) and is stored at 2–8°C to maintain stability .

Its primary application lies in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly those targeting heterocyclic scaffolds in drug discovery . The chloromethyl group enhances reactivity for further functionalization, while the tert-butyl carbamate provides steric protection during synthetic steps .

Properties

IUPAC Name

tert-butyl 5-chloro-2-(chloromethyl)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-10-5-4-8(15)6-9(10)16-11(17)7-14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLNUPPWOKTBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, carboxylic acids, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate exhibit potential anticancer properties. Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A synthesized derivative demonstrated significant cytotoxicity against breast cancer cells in vitro. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Benzimidazole derivatives are known to possess activity against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)
tert-butyl 5-chloro-2-(chloromethyl)-1H-benzimidazole-1-carboxylateE. coli15
tert-butyl 5-chloro-2-(chloromethyl)-1H-benzimidazole-1-carboxylateS. aureus18
tert-butyl 5-chloro-2-(chloromethyl)-1H-benzimidazole-1-carboxylateC. albicans12

Pesticide Development

The structural features of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals.

Case Study : A formulation containing this compound showed efficacy against common agricultural pests, leading to reduced crop damage and increased yields in field trials.

Polymer Chemistry

In polymer science, the compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Using this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polybenzimidazole35090
Copolymer with PVC25075

Synthesis and Formulation

The synthesis of this compound typically involves multi-step reactions starting from simpler benzimidazole derivatives. The chloromethyl group enhances its reactivity, making it suitable for further functionalization.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate is primarily related to its ability to interact with biological targets. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential inhibition or activation of biological pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Storage Conditions Primary Applications CAS Number
This compound C₁₃H₁₅ClN₂O₂ 266.73 5-Cl, 2-CH₂Cl, tert-butyl ≥99% 2–8°C Pharmaceutical intermediates 163798-87-6
tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate C₁₂H₁₃ClN₂O₂ 247.70 2-Cl, tert-butyl 95+% Room temperature Organic synthesis 214147-60-1
5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole C₈H₄Cl₄N₂ 274.94 5-Cl, 2-CCl₃ 95+% N/A Agrochemical research 3584-66-5
tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₆N₂O₂ 232.28 5-CH₃, tert-butyl 95% 2–8°C Medicinal chemistry N/A

Key Observations:

Substituent Effects :

  • The chloromethyl group in the target compound enhances its electrophilicity, enabling nucleophilic substitution reactions (e.g., alkylation or amination) that are less feasible in analogs like tert-butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate .
  • The trichloromethyl group in 5-chloro-2-(trichloromethyl)-1H-benzo[d]imidazole increases steric hindrance and lipophilicity, making it more suited for agrochemical applications .

Protecting Group Utility :

  • The tert-butyl carbamate group in all listed derivatives serves as a transient protecting group, but its removal (e.g., via acidolysis) varies in efficiency depending on the electron-withdrawing effects of adjacent substituents .

Stability and Storage: Compounds with chlorinated substituents (e.g., 5-chloro-2-(chloromethyl)) require refrigeration to prevent decomposition, whereas non-halogenated analogs like tert-butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate may tolerate room-temperature storage .

Biological Activity

tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 59026-29-8) is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H14Cl2N2O2C_{13}H_{14}Cl_2N_2O_2. The structure features a benzimidazole core with chloromethyl and tert-butyl substituents, which may influence its biological properties.

PropertyValue
Molecular FormulaC13H14Cl2N2O2C_{13}H_{14}Cl_2N_2O_2
Molecular Weight299.17 g/mol
CAS Number59026-29-8
AppearanceWhite to light yellow solid

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro assays demonstrated that related benzimidazole compounds showed IC50 values ranging from micromolar to sub-micromolar concentrations against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . Although specific IC50 data for this compound is limited, its structural analogs suggest promising activity.
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that certain benzimidazole derivatives can upregulate pro-apoptotic markers such as p53 and caspase-3 .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Studies indicate that modifications to the benzimidazole core can enhance activity against bacterial strains.

  • In Vitro Efficacy : Compounds similar to this compound have demonstrated effective antimicrobial action against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance profiles .
  • Zone of Inhibition : In antimicrobial susceptibility testing, certain derivatives exhibited zones of inhibition ranging from 9 to 20 mm against specific bacterial strains, indicating substantial antimicrobial efficacy .

Other Biological Activities

Research into other biological activities has also been conducted:

  • Anthelmintic Activity : Some benzimidazole derivatives have shown potential as anthelmintic agents, with studies reporting significant activity against helminths .
  • Anti-inflammatory Effects : Preliminary investigations suggest that certain benzimidazole compounds may possess anti-inflammatory properties, although further studies are required to validate these findings.

Case Study 1: Cytotoxicity in Cancer Research

In a study evaluating a series of benzimidazole derivatives, researchers found that a closely related compound exhibited an IC50 value of 15 µM against MCF-7 cells. This study emphasized the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions showed increased effectiveness, with some achieving MIC values below 10 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 2
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tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate

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